Icatibant acetate

Description

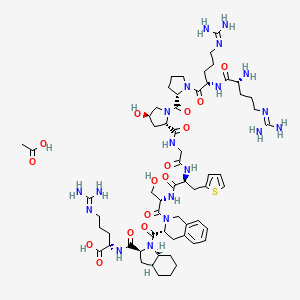

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMZRZUEADSZDQ-DZJWSCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H93N19O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130308-48-4 (Parent) | |

| Record name | Icatibant acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138614309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1364.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138614-30-9 | |

| Record name | Icatibant acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138614309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icatibant acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICATIBANT ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325O8467XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Icatibant Acetate in the Kallikrein-Kinin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Icatibant acetate, a selective bradykinin B2 receptor antagonist, and its critical role in the kallikrein-kinin system. The guide elucidates the pathophysiology of Hereditary Angioedema (HAE), the mechanism of action of Icatibant, and presents key quantitative data on its pharmacology. Detailed experimental protocols for relevant assays are provided to facilitate further research and development in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of the complex biological processes involved.

Introduction: The Kallikrein-Kinin System and Hereditary Angioedema

The kallikrein-kinin system is a complex cascade of plasma proteins that plays a crucial role in inflammation, blood pressure regulation, coagulation, and pain.[1][2] A key effector molecule of this system is bradykinin, a potent vasodilator that increases vascular permeability.[3][4] In healthy individuals, the activity of the kallikrein-kinin system is tightly regulated, in part by the C1 esterase inhibitor (C1-INH).[2][5]

Hereditary Angioedema (HAE) is a rare genetic disorder characterized by a deficiency or dysfunction of C1-INH.[1][2] This deficiency leads to uncontrolled activation of the kallikrein-kinin system, resulting in the overproduction of bradykinin.[2][6] The excessive bradykinin binds to its B2 receptor on endothelial cells, leading to increased vascular permeability and subsequent subcutaneous or submucosal swelling, which are the hallmark symptoms of HAE.[2][7] These swelling attacks can be disfiguring, painful, and in the case of laryngeal edema, life-threatening.[8]

This compound: A Targeted Bradykinin B2 Receptor Antagonist

This compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[6][9] Its structure is similar to bradykinin, allowing it to bind to the B2 receptor with high affinity, but it contains five non-proteinogenic amino acids that prevent receptor activation and make it resistant to degradation.[9][10] By blocking the binding of bradykinin to its receptor, Icatibant effectively mitigates the downstream effects of excessive bradykinin, thereby alleviating the symptoms of an acute HAE attack.[6][9] Icatibant was approved by the FDA in 2011 for the treatment of acute HAE attacks in adults.[9][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity, pharmacokinetic properties, and clinical efficacy in the treatment of HAE.

Table 1: Icatibant Binding Affinity and Potency

| Parameter | Value | Reference |

| Ki (Bradykinin B2 Receptor) | 0.798 nM | [12] |

| IC50 (Bradykinin B2 Receptor) | 1.07 nM | [12] |

Table 2: Pharmacokinetic Properties of Icatibant (30 mg subcutaneous dose)

| Parameter | Value (Mean ± SD) | Reference |

| Absolute Bioavailability | ~97% | [9] |

| Maximum Plasma Concentration (Cmax) | 974 ± 280 ng/mL | [9] |

| Time to Cmax (Tmax) | ~0.75 hours | |

| Area Under the Curve (AUC0-∞) | 2165 ± 568 ng·hr/mL | [9] |

| Elimination Half-life (t½) | 1.4 ± 0.4 hours | [9] |

| Plasma Clearance | 245 ± 58 mL/min | [9] |

| Volume of Distribution (Vss) | 29.0 ± 8.7 L | [9] |

Table 3: Clinical Efficacy of Icatibant in the FAST-3 Trial (Cutaneous or Abdominal Attacks)

| Efficacy Endpoint | Icatibant (n=43) | Placebo (n=45) | P-value | Reference |

| Median Time to ≥50% Reduction in Symptom Severity | 2.0 hours | 19.8 hours | <0.001 | |

| Median Time to Onset of Primary Symptom Relief | 1.5 hours | 18.5 hours | <0.001 | |

| Median Time to Almost Complete Symptom Relief | 8.0 hours | 36.0 hours | 0.012 | |

| Median Time to Initial Symptom Relief | 0.8 hours | 3.5 hours | <0.001 |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the pathophysiology of HAE and the mechanism of action of Icatibant.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Icatibant and the kallikrein-kinin system.

Bradykinin B2 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound like Icatibant to the bradykinin B2 receptor.

Objective: To determine the inhibitory constant (Ki) of Icatibant for the bradykinin B2 receptor.

Materials:

-

Cell membranes expressing the human bradykinin B2 receptor.

-

Radioligand: [3H]-Bradykinin.

-

This compound (or other test compounds).

-

Non-specific binding control: Unlabeled bradykinin (high concentration).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes expressing the B2 receptor in assay buffer. The protein concentration should be optimized to ensure adequate signal-to-noise ratio.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, membrane suspension, and [3H]-Bradykinin.

-

Non-specific Binding: Assay buffer, membrane suspension, [3H]-Bradykinin, and a high concentration of unlabeled bradykinin.

-

Competitive Binding: Assay buffer, membrane suspension, [3H]-Bradykinin, and varying concentrations of Icatibant.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Icatibant concentration.

-

Determine the IC50 value (the concentration of Icatibant that inhibits 50% of specific [3H]-Bradykinin binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Plasma Kallikrein Activity Assay (Fluorometric)

This protocol describes a method to measure the activity of plasma kallikrein, which is elevated during HAE attacks.

Objective: To quantify plasma kallikrein activity in patient samples.

Materials:

-

Citrated plasma samples.

-

Fluorogenic kallikrein substrate (e.g., a peptide substrate linked to a fluorophore like AMC).

-

Assay buffer: e.g., Tris-buffered saline, pH 8.0.

-

96-well black microplates (for fluorescence assays).

-

Fluorometric plate reader.

Procedure:

-

Sample Preparation: Collect blood in citrate tubes and centrifuge to obtain plasma. Samples should be handled carefully to avoid artificial activation of the contact system.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Blank: Assay buffer and substrate.

-

Sample: Assay buffer, plasma sample, and substrate.

-

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorometric plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis:

-

Subtract the blank fluorescence from the sample fluorescence at each time point.

-

Plot the fluorescence intensity against time.

-

The rate of increase in fluorescence is proportional to the plasma kallikrein activity. Calculate the activity as the slope of the linear portion of the curve.

-

Conclusion

This compound represents a significant advancement in the targeted treatment of Hereditary Angioedema. Its role as a selective bradykinin B2 receptor antagonist directly addresses the underlying pathophysiology of the disease by blocking the effects of excess bradykinin. The quantitative data from preclinical and clinical studies robustly support its efficacy and provide a clear pharmacokinetic and pharmacodynamic profile. The experimental protocols detailed in this guide offer a foundation for researchers to further investigate the kallikrein-kinin system and develop novel therapeutics. The provided visualizations of the signaling pathways and experimental workflows serve as valuable tools for understanding the complex interplay of molecules and processes involved in HAE and its treatment with Icatibant. This in-depth technical guide is intended to be a valuable resource for scientists and drug development professionals dedicated to advancing the understanding and treatment of bradykinin-mediated diseases.

References

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Clinical efficacy of icatibant in the treatment of acute hereditary angioedema during the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamics of Icatibant Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant acetate, a synthetic decapeptide, is a potent and selective competitive antagonist of the bradykinin B2 receptor.[1] Bradykinin, a key mediator in various physiological and pathological processes, exerts its effects primarily through the B2 receptor, leading to vasodilation, increased vascular permeability, and pain.[1] By blocking this interaction, this compound has emerged as a crucial therapeutic agent, particularly in the management of hereditary angioedema (HAE).[2] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

This compound functions as a selective and competitive antagonist at the bradykinin B2 receptor, with an affinity comparable to that of bradykinin itself.[3][4] This targeted action inhibits the downstream signaling cascade initiated by bradykinin binding, thereby mitigating its physiological effects.

Quantitative In Vitro Data

The potency of this compound has been quantified in various in vitro assays, demonstrating its high affinity for the bradykinin B2 receptor across different species and tissues.

| Assay Type | Tissue/Cell Line | Species | Parameter | Value (nM) | Reference |

| Receptor Binding | Guinea Pig Ileum | Guinea Pig | IC₅₀ | 1.07 | [5] |

| Receptor Binding | Guinea Pig Ileum | Guinea Pig | Kᵢ | 0.798 | [6][7] |

| Receptor Binding | Human Epidermoid Carcinoma (A-431) cells | Human | Kᵢ | 2.2 ± 0.7 | |

| Functional Assay (Contraction) | Isolated Guinea Pig Ileum | Guinea Pig | IC₅₀ | 11 | [3] |

| Functional Assay (Contraction) | Isolated Rat Uterus | Rat | IC₅₀ | 4.9 | [3][5] |

| Functional Assay (Contraction) | Isolated Guinea Pig Pulmonary Artery | Guinea Pig | IC₅₀ | 5.4 | [3][5] |

| Functional Assay (EDRF Release) | Cultured Bovine Endothelial Cells | Bovine | IC₅₀ | 10 | [5] |

| Functional Assay (Ca²⁺ Increase) | Cultured Bovine Endothelial Cells | Bovine | IC₅₀ | 1 | [5] |

Preclinical In Vivo Models and Efficacy Data

This compound has demonstrated significant efficacy in a range of preclinical animal models that simulate bradykinin-mediated pathologies.

Bradykinin-Induced Hypotension in Rats

This model assesses the ability of Icatibant to counteract the hypotensive effects of exogenous bradykinin.

| Animal Model | Administration Route | Icatibant Dose | Effect | Reference |

| Normotensive Rats | Subcutaneous (s.c.) | 20 nmol/kg | 60% inhibition of BK-induced hypotension 4 hours post-administration. | [8] |

Carrageenan-Induced Paw Edema in Rats

This model evaluates the anti-inflammatory properties of Icatibant in an acute inflammatory setting where bradykinin is a key mediator.

| Animal Model | Administration Route | Icatibant Dose | Effect | Reference |

| Wistar Rats | Intravenous (i.v.) | 0.1 - 1 mg/kg | Considerable inhibition of paw edema. | [8] |

Bradykinin-Induced Bronchoconstriction in Guinea Pigs

This model investigates the protective effect of Icatibant on airway constriction induced by bradykinin.

| Animal Model | Administration Route | Icatibant Dose | Effect | Reference |

| Anesthetized Guinea Pigs | Intravenous (i.v.) | 100 nmol/kg | Almost complete inhibition of BK-induced bronchoconstriction and microvascular leakage. | [9] |

| Anesthetized Guinea Pigs | Intravenous (i.v.) | ID₅₀ = 13.4 pmol/kg | Potent inhibition of i.v. BK-induced bronchoconstriction. | [10] |

| Anesthetized Guinea Pigs | Aerosolized | ID₅₀ = 1.34 nmol/kg | Inhibition of i.v. BK-induced bronchoconstriction. | [10] |

| Anesthetized Guinea Pigs | Aerosolized | 0.1 nmol/kg | Strong inhibition of aerosolized BK-induced bronchoconstriction. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.

In Vitro Bradykinin B2 Receptor Binding Assay

Protocol:

-

Tissue Preparation: Membranes are prepared from guinea pig ileum.

-

Incubation: The membrane preparations are incubated with a fixed concentration of radiolabeled bradykinin (e.g., [³H]-Bradykinin) and varying concentrations of this compound.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[5][6][7]

In Vivo Carrageenan-Induced Paw Edema in Rats

Protocol:

-

Animals: Male Wistar rats are used.

-

Icatibant Administration: this compound or vehicle is administered intravenously at doses ranging from 0.1 to 1 mg/kg.[8]

-

Induction of Edema: A solution of carrageenan is injected into the subplantar region of the rat's hind paw.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema by this compound is calculated by comparing the paw volume in the treated group to the vehicle-treated control group.

Conclusion

The preclinical data for this compound robustly demonstrate its potent and selective antagonism of the bradykinin B2 receptor. In vitro studies have consistently shown high binding affinity and functional inhibition across various cell and tissue types. In vivo models of inflammation, hypotension, and bronchoconstriction have further validated its efficacy in counteracting bradykinin-mediated pathological responses. This comprehensive preclinical profile has provided a strong foundation for the successful clinical development and application of this compound in the treatment of hereditary angioedema and continues to support its investigation in other bradykinin-mediated disorders.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Icatibant: HOE 140, JE 049, JE049 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Hoe 140 a new potent and long acting bradykinin-antagonist: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Hoe 140, a new bradykinin receptor antagonist, on bradykinin- and platelet-activating factor-induced bronchoconstriction and airway microvascular leakage in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Hoe 140 on bradykinin-induced bronchoconstriction in anesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Icatibant: A Technical Guide to its Discovery, Mechanism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant, marketed under the brand name Firazyr®, is a potent and selective antagonist of the bradykinin B2 receptor.[1][2] It is a synthetic decapeptide used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[2][3] HAE is caused by a deficiency or dysfunction of the C1-esterase-inhibitor, leading to excessive production of bradykinin, a potent vasodilator responsible for the clinical symptoms of angioedema.[1][4] Icatibant provides therapeutic benefit by directly competing with bradykinin for binding to the B2 receptor, thereby mitigating vasodilation, increased vascular permeability, and the associated swelling and pain.[1] This document provides an in-depth technical overview of the discovery, pharmacological profile, mechanism of action, and chemical synthesis of Icatibant.

Discovery and Development

The development of Icatibant (also known as HOE 140) was a significant milestone in peptide-based drug design, aimed at creating a metabolically stable and highly potent antagonist of the bradykinin B2 receptor.[4] The native ligand, bradykinin, is a nonapeptide that is rapidly degraded by proteases. The research focused on introducing non-proteinogenic amino acids to enhance resistance to enzymatic degradation while maintaining high receptor affinity.[3][4] Icatibant's structure, a decapeptide with five non-proteinogenic amino acids, emerged from these structure-activity relationship (SAR) studies.[4][5] This design confers a longer half-life and high potency, making it an effective therapeutic agent.[3][6]

Mechanism of Action

Icatibant functions as a competitive antagonist at the bradykinin B2 receptor, a G protein-coupled receptor (GPCR).[4][7] The B2 receptor is primarily coupled to Gq and Gi proteins.[7][8]

Upon activation by bradykinin, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9] This cascade ultimately leads to vasodilation, increased vascular permeability, and pain—the hallmark symptoms of an HAE attack.[2][8]

Icatibant selectively binds to the B2 receptor with an affinity similar to that of bradykinin, effectively blocking the initiation of this signaling cascade.[4][11]

Pharmacological Profile

Icatibant is a highly selective antagonist for the bradykinin B2 receptor. Its binding affinity is comparable to that of bradykinin itself, while its affinity for the bradykinin B1 receptor is significantly lower.[3]

| Parameter | Value | Cell Line / System | Reference |

| Ki | 0.798 nM | Human Bradykinin B2 Receptor (CHO cells) | [12][13] |

| IC₅₀ | 1.07 nM | Human Bradykinin B2 Receptor (CHO cells) | [12][13] |

| Bioavailability (SC) | ~97% | Healthy Subjects | [4] |

| Tₘₐₓ (SC) | ~0.75 hours | Healthy Subjects | [4] |

| Elimination Half-life | 1.4 ± 0.4 hours | Healthy Subjects | [4] |

| Clearance (Plasma) | 245 ± 58 mL/min | Healthy Subjects | [4] |

Table 1: Key Pharmacological Parameters of Icatibant.

Synthesis of Icatibant

Icatibant is a decapeptide with the following sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH.[14] Its synthesis is typically achieved via Solid-Phase Peptide Synthesis (SPPS), a well-established method for producing peptides. The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[15][16]

The general workflow for the SPPS of Icatibant is as follows:

-

Resin Loading: The C-terminal amino acid (Arginine, with side-chain protection) is loaded onto a solid support resin, such as 2-chlorotrityl chloride (CTC) or Wang resin.[14][15][16]

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine in a solvent like DMF.[15]

-

Amino Acid Coupling: The next N-terminally Fmoc-protected amino acid in the sequence is activated by a coupling agent (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond.[17]

-

Wash: The resin is washed to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the sequence until the full decapeptide is assembled on the resin.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all amino acid side-chain protecting groups are simultaneously removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[17]

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity Icatibant product.[18]

Key Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a method to determine the binding affinity (Ki) of Icatibant for the bradykinin B2 receptor.

-

Objective: To quantify the ability of Icatibant to displace a radiolabeled ligand from the human bradykinin B2 receptor.

-

Materials:

-

Cell membranes from CHO cells stably expressing the human bradykinin B2 receptor.

-

Radioligand: [³H]-Bradykinin.

-

Test Compound: Icatibant (serial dilutions).

-

Assay Buffer: (e.g., 25 mM TES, 1 mM MgCl₂, 0.2% BSA, pH 7.4).

-

96-well filter plates and vacuum manifold.

-

Scintillation counter and fluid.

-

-

Methodology:

-

Prepare serial dilutions of Icatibant in the assay buffer.

-

In a 96-well plate, add cell membranes, [³H]-Bradykinin (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of unlabeled bradykinin (for non-specific binding), or varying concentrations of Icatibant.

-

Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Allow filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of Icatibant concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Icatibant that inhibits 50% of specific radioligand binding).[12]

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the ability of Icatibant to antagonize bradykinin-induced intracellular calcium release.

-

Objective: To determine the functional potency of Icatibant as a B2 receptor antagonist.

-

Materials:

-

CHO cells stably expressing the human bradykinin B2 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Bradykinin (agonist).

-

Icatibant (antagonist).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

-

-

Methodology:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of Icatibant to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Place the plate in the fluorescence reader.

-

Initiate fluorescence reading to establish a baseline.

-

Inject a fixed concentration of bradykinin (typically the EC₈₀) into the wells.

-

Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Determine the peak response for each well.

-

Plot the bradykinin-induced response as a function of Icatibant concentration.

-

Fit the data to determine the IC₅₀ of Icatibant's antagonistic effect. This data can be used to calculate the pA₂, a measure of antagonist potency.

-

Conclusion

Icatibant represents a successful application of rational drug design, transforming a transient endogenous peptide into a stable and effective therapeutic agent. Its discovery was rooted in a deep understanding of the bradykinin system and the structural modifications needed to overcome the pharmacological limitations of natural peptides. As a highly selective and potent antagonist of the bradykinin B2 receptor, Icatibant offers a targeted and effective treatment for acute attacks of hereditary angioedema. The established solid-phase synthesis methods allow for its reliable and scalable production, ensuring its availability for patients in need. This guide provides a comprehensive technical foundation for professionals engaged in peptide drug research and development.

References

- 1. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Icatibant - Wikipedia [en.wikipedia.org]

- 3. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 8. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. CN102532267A - Method for preparing icatibant - Google Patents [patents.google.com]

- 15. WO2019064220A1 - Synthesis of icatibant - Google Patents [patents.google.com]

- 16. CN107417770A - A kind of preparation method of Icatibant - Google Patents [patents.google.com]

- 17. BR112020005963A2 - icatibant synthesis - Google Patents [patents.google.com]

- 18. CN110343147B - Synthetic method of icatibant - Google Patents [patents.google.com]

The Architecture of Antagonism: A Deep Dive into the Structural Activity Relationship of Icatibant Acetate

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Icatibant acetate, a potent and selective antagonist of the bradykinin B2 receptor (B2R), represents a significant therapeutic advance in the management of acute attacks of hereditary angioedema (HAE). Its efficacy is intrinsically linked to its unique chemical architecture, a synthetic decapeptide incorporating non-proteinogenic amino acids that confer both high receptor affinity and resistance to enzymatic degradation. This whitepaper provides a comprehensive analysis of the structural activity relationship (SAR) of Icatibant, detailing the molecular determinants crucial for its antagonist activity. Through a systematic review of quantitative binding and functional data, coupled with detailed experimental methodologies and visual representations of signaling pathways, this guide offers a granular understanding of how Icatibant's structure dictates its pharmacological function.

Introduction: The Role of Bradykinin and the B2 Receptor in Hereditary Angioedema

Hereditary angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling affecting various parts of the body.[1] These episodes are mediated by the overproduction of bradykinin, a potent vasodilator that binds to the B2 receptor on endothelial cells, leading to increased vascular permeability and subsequent angioedema.[1][2] Icatibant functions as a competitive antagonist at the B2 receptor, effectively blocking the action of excess bradykinin and mitigating the clinical manifestations of HAE.[1][3][4]

Icatibant is a synthetic decapeptide analog of bradykinin, distinguished by the inclusion of five non-proteinogenic amino acids.[4][5] This structural modification is key to its therapeutic utility, rendering it resistant to degradation by peptidases that rapidly inactivate endogenous bradykinin.[4][6][7] Understanding the precise relationship between Icatibant's structure and its ability to antagonize the B2 receptor is paramount for the development of future therapeutics with improved properties.

The Molecular Blueprint: Icatibant's Structure

The primary amino acid sequence of Icatibant is: D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg. Compared to the endogenous ligand bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), Icatibant features several key substitutions that are fundamental to its antagonist activity and metabolic stability.

Decoding the Structure-Activity Relationship

The development of potent B2 receptor antagonists has been a long-standing endeavor in medicinal chemistry. Early research identified that the substitution of the proline residue at position 7 of bradykinin with a D-aromatic amino acid, such as D-Phenylalanine (D-Phe), confers antagonist properties.[3] This foundational discovery paved the way for the development of more sophisticated antagonists like Icatibant.

The Crucial Role of Non-Proteinogenic Amino Acids

The incorporation of non-proteinogenic amino acids into the peptide backbone of Icatibant serves two primary purposes: enhancing resistance to enzymatic degradation and optimizing receptor binding affinity and antagonist potency.

-

D-Arginine at Position 1 and 10: The presence of D-Arginine at the N-terminus and an L-Arginine at the C-terminus contributes to the overall binding affinity.

-

Hydroxyproline (Hyp) at Position 4: This modification, in contrast to the Proline in bradykinin, can influence the peptide's conformation, potentially favoring a binding mode conducive to antagonism.

-

Thiophenylalanine (Thi) at Position 6: Replacing Phenylalanine with this bulky, aromatic amino acid is a critical determinant of antagonist activity.

-

D-Tetrahydroisoquinolinecarboxylic acid (D-Tic) at Position 8 and Octahydroindolecarboxylic acid (Oic) at Position 9: These constrained dipeptide mimetics are pivotal for high antagonist potency. They induce a specific turn conformation in the C-terminal part of the peptide, which is believed to be crucial for effective interaction with the B2 receptor and the prevention of receptor activation.

Quantitative Analysis of Binding Affinity and Functional Activity

The affinity of Icatibant and its analogs for the bradykinin B2 receptor is typically quantified using radioligand binding assays, which determine the inhibition constant (Ki). The functional antagonist activity is often assessed through in vitro assays that measure the inhibition of bradykinin-induced cellular responses, such as calcium mobilization, providing an IC50 or pA2 value.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50, nM) | Reference |

| Icatibant (HOE 140) | 0.798 | 1.07 | [8] |

| Bradykinin | Similar to Icatibant | - | [4][5] |

| Compound | Antagonist Potency (pA2) | Tissue/Assay | Reference |

| D-Arg-[Hyp3,D-Phe7,Leu8]-bradykinin | Potent B2-receptor antagonist | Rabbit jugular vein, dog carotid and renal arteries | [3] |

| Icatibant (HOE 140) | High | Human Umbilical Vein | [9] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

The data clearly indicates that Icatibant is a highly potent antagonist of the bradykinin B2 receptor, with sub-nanomolar affinity and functional inhibitory activity. The systematic replacement of amino acids in the bradykinin sequence has led to a compound with significantly enhanced stability and potent antagonist properties.

Experimental Methodologies

A thorough understanding of the experimental protocols used to characterize Icatibant and its analogs is essential for researchers in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the bradykinin B2 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the bradykinin B2 receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Assay Buffer: A suitable buffer is used to maintain pH and ionic strength, often containing protease inhibitors to prevent ligand degradation.

-

Radioligand: A radiolabeled B2 receptor agonist or antagonist (e.g., [3H]-bradykinin) is used at a concentration near its dissociation constant (Kd).

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., Icatibant).

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To determine the functional antagonist activity (IC50) of a test compound by measuring its ability to inhibit bradykinin-induced intracellular calcium release.

General Protocol:

-

Cell Culture: Cells expressing the bradykinin B2 receptor are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., Icatibant) for a specific period.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of bradykinin (typically the EC80, the concentration that elicits 80% of the maximal response).

-

Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The antagonist's ability to inhibit the bradykinin-induced calcium signal is quantified, and the IC50 value is determined by plotting the inhibition of the response against the antagonist concentration.

Visualizing the Molecular Interactions and Processes

To further elucidate the context of Icatibant's action, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: Bradykinin B2 Receptor Signaling Pathway and Icatibant's Mechanism of Action.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion and Future Directions

The structural activity relationship of this compound is a testament to the power of rational peptide drug design. The strategic incorporation of non-proteinogenic amino acids has yielded a potent, selective, and metabolically stable antagonist of the bradykinin B2 receptor. The detailed analysis of its structure reveals that specific modifications at key positions are critical for conferring the desired pharmacological profile.

Future research in this area could focus on the development of non-peptide, small molecule B2 receptor antagonists with improved oral bioavailability, potentially offering more convenient administration routes for patients. Furthermore, a deeper understanding of the conformational changes in the B2 receptor upon antagonist binding, aided by advanced structural biology techniques, could guide the design of next-generation therapeutics with even greater potency and selectivity. The principles gleaned from the SAR of Icatibant will undoubtedly continue to inform and inspire the development of novel treatments for HAE and other bradykinin-mediated diseases.

References

- 1. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 [mdpi.com]

- 2. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 7. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Icatibant Acetate: A Technical Guide to Investigating Bradykinin-Mediated Inflammation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of icatibant acetate as a tool for investigating bradykinin-mediated inflammation. Icatibant is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Bradykinin-Mediated Inflammation and this compound

Bradykinin is a vasoactive peptide that plays a pivotal role in inflammatory processes.[4] It is generated in the kallikrein-kinin system and exerts its effects primarily through the G protein-coupled bradykinin B2 receptor.[4][5] Activation of the B2 receptor by bradykinin leads to a signaling cascade that results in vasodilation, increased vascular permeability, and the sensation of pain, which are the classic hallmarks of inflammation.[1][3]

This compound is a valuable tool for dissecting the roles of the bradykinin system in various pathological conditions. By selectively blocking the B2 receptor, icatibant allows researchers to probe the specific contributions of this pathway to inflammatory responses.[1][6] Its primary clinical application is in the treatment of acute attacks of hereditary angioedema (HAE), a condition characterized by excessive bradykinin production.[1][2]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

Table 1: In Vitro Receptor Binding and Functional Antagonism of Icatibant at the Human Bradykinin B2 Receptor

| Assay Type | Parameter | Value (nM) | Cell Line/System | Reference |

| Radioligand Binding Assay | IC50 | 1.07 | Guinea pig ileal cell membranes | [7] |

| Radioligand Binding Assay | Ki | 0.798 | Guinea pig ileal cell membranes | [7] |

| Radioligand Binding Assay | Ki | 0.60 | Recombinant human B2 receptors in CHO cells | [8] |

| Calcium Mobilization Assay | Kb | 2.81 | Recombinant human B2 receptors in CHO cells | [8] |

IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant; Kb: Equilibrium dissociation constant for an antagonist.

Table 2: Pharmacokinetic Properties of Icatibant

| Parameter | Value | Route of Administration | Species | Reference |

| Absolute Bioavailability | ~97% | Subcutaneous | Human | [9] |

| Maximum Plasma Concentration (Cmax) | 974 ± 280 ng/mL | 30 mg Subcutaneous | Human | [9] |

| Area Under the Curve (AUC) | 2165 ± 568 ng∙hr/mL | 30 mg Subcutaneous | Human | [9] |

Signaling Pathways

Bradykinin B2 Receptor Signaling Pathway

Bradykinin binding to its B2 receptor initiates a cascade of intracellular events. The receptor is coupled to G proteins of the Gq/11 family, which in turn activate phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[10] This signaling cascade can lead to various cellular responses, including the activation of the MAPK/ERK pathway and modulation of ion channels like the Na+/H+ exchanger (NHE).[4][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of icatibant on bradykinin-mediated inflammation.

In Vitro: Radioligand Binding Assay

This protocol determines the binding affinity of icatibant for the bradykinin B2 receptor.

Materials:

-

Membrane preparations from cells expressing the human bradykinin B2 receptor (e.g., CHO cells).

-

[3H]-Bradykinin (radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., high concentration of unlabeled bradykinin).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of icatibant.

-

In a 96-well plate, add assay buffer, [3H]-Bradykinin (at a concentration near its Kd, e.g., 0.3 nM), and either icatibant, buffer (for total binding), or non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the icatibant concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro: Calcium Mobilization Assay

This functional assay measures the ability of icatibant to inhibit bradykinin-induced intracellular calcium release.

Materials:

-

Cells expressing the human bradykinin B2 receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Bradykinin.

-

This compound.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye by incubating with a solution of Fluo-4 AM for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of icatibant to the wells and incubate for a short period (e.g., 5-10 minutes).

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a solution of bradykinin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the bradykinin response against the logarithm of the icatibant concentration and fit the data to a dose-response curve to determine the IC50.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to assess the anti-inflammatory effects of icatibant.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g).

-

Carrageenan solution (1% w/v in sterile saline).

-

This compound.

-

Vehicle control (e.g., sterile saline).

-

Pletysmometer or calipers for measuring paw volume/thickness.

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Administer icatibant or vehicle control via a relevant route (e.g., subcutaneous or intraperitoneal injection) at a predetermined time before the carrageenan challenge.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11][12]

-

Calculate the paw edema (increase in paw volume) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.

-

Calculate the percentage of inhibition of edema for the icatibant-treated groups compared to the vehicle-treated group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of investigating bradykinin-mediated inflammation using icatibant.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spaic.pt [spaic.pt]

- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Icatibant Beyond Hereditary Angioedema: An Exploratory Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant, a selective bradykinin B2 receptor antagonist, is well-established for the treatment of acute attacks of hereditary angioedema (HAE). However, the central role of the bradykinin B2 receptor in various inflammatory pathways has prompted exploratory studies into its efficacy in a broader range of non-HAE inflammatory conditions. This technical guide provides an in-depth overview of the preclinical and clinical research in this area, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Targeting the Bradykinin B2 Receptor

Bradykinin is a potent inflammatory mediator that exerts its effects primarily through the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[1] Activation of B2R triggers a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, smooth muscle contraction, and pain—the cardinal signs of inflammation.[1] Icatibant functions as a competitive antagonist at the B2R, preventing bradykinin from binding and initiating these downstream inflammatory responses.[2]

Signaling Pathway of Bradykinin B2 Receptor Activation

The following diagram illustrates the key signaling pathways activated upon bradykinin binding to the B2 receptor, leading to downstream inflammatory effects.

Exploratory Studies in Non-HAE Inflammatory Conditions

ACE Inhibitor-Induced Angioedema

Angiotensin-converting enzyme (ACE) inhibitors can lead to the accumulation of bradykinin, causing angioedema that is often unresponsive to standard therapies like antihistamines and corticosteroids.[3] Given its mechanism of action, Icatibant has been investigated as a targeted therapy.

| Study/Trial | Number of Patients | Icatibant Dose | Comparator | Key Efficacy Endpoint | Results | Safety/Adverse Events |

| Bas et al. (Phase 2)[4] | 27 | 30 mg SC | Prednisolone (500 mg IV) + Clemastine (2 mg IV) | Median time to complete resolution of edema | Icatibant: 8.0 hours; Standard Therapy: 27.1 hours (P=0.002) | Injection site reactions were common with Icatibant. |

| Sinert et al. (CAMEO)[5] | 121 (61 Icatibant, 60 Placebo) | 30 mg SC | Placebo | Median time to meeting discharge criteria | Icatibant: 4.0 hours; Placebo: 4.0 hours (P=0.63) | No new safety signals were detected.[5] |

| Meta-analysis[4] | 179 (from 3 RCTs) | 30 mg SC | Placebo or conventional treatments | Time to complete resolution of symptoms | Non-significant reduction with Icatibant (MD: -7.77 hours) | No significant difference in adverse effects other than injection site reactions. |

This protocol is a generalized representation based on published trial designs.[4]

-

Patient Selection:

-

Inclusion criteria: Adults (>18 years) currently on an ACE inhibitor presenting with acute, moderate-to-severe angioedema of the upper aerodigestive tract.

-

Exclusion criteria: Need for immediate intubation, history of HAE, or angioedema from other causes.

-

-

Study Design:

-

A multicenter, randomized, double-blind, double-dummy, parallel-group study.

-

Patients are randomized in a 1:1 ratio to receive either Icatibant or the standard of care (e.g., intravenous glucocorticoids and antihistamines).

-

-

Treatment Administration:

-

Icatibant Group: A single 30 mg subcutaneous injection of Icatibant in the abdominal region. Patients also receive an intravenous placebo infusion.

-

Standard Therapy Group: Intravenous administration of prednisolone (e.g., 500 mg) and clemastine (e.g., 2 mg). Patients also receive a subcutaneous placebo injection.

-

-

Efficacy Assessment:

-

The primary endpoint is the time to complete resolution of edema, assessed by a blinded investigator at regular intervals.

-

Secondary endpoints may include time to onset of symptom relief, need for rescue medication, and patient-reported outcomes.

-

-

Safety Monitoring:

-

Adverse events are recorded throughout the study.

-

Vital signs and injection/infusion site reactions are monitored.

-

Inflammatory Bowel Disease (Ulcerative Colitis)

Preclinical studies have explored the role of bradykinin in the pathogenesis of ulcerative colitis, suggesting that B2R antagonism could be a therapeutic strategy.

| Animal Model | Icatibant Dose | Key Findings |

| Dextran Sulfate Sodium (DSS)-induced colitis in mice | 0.3 or 1.5 mg/kg SC | Significantly suppressed shortening of the large intestine and worsening of general health. |

| Dextran Sulfate Sodium (DSS)-induced colitis in mice | 50 mg/kg oral | Significantly suppressed shortening of the large intestine, onset of diarrhea, and worsening of general health. Also inhibited the development of colitis observed histopathologically. |

This protocol is based on methodologies described in preclinical studies.[6][7][8][9][10]

-

Animal Model:

-

Male BALB/c mice, 6-8 weeks old.

-

-

Induction of Colitis:

-

Administer 3-5% (w/v) DSS in the drinking water ad libitum for 7-10 days to induce acute colitis. For chronic models, cycles of DSS administration followed by regular water are used.

-

-

Treatment Groups:

-

Control Group: Receive DSS water and subcutaneous injections of saline.

-

Icatibant Groups: Receive DSS water and subcutaneous injections of Icatibant at varying doses (e.g., 0.3 mg/kg and 1.5 mg/kg) twice daily.

-

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Measure the length of the colon from the cecum to the anus at the end of the experiment.

-

Histological Analysis: Collect colon tissue for hematoxylin and eosin (H&E) staining to assess inflammation, ulceration, and crypt damage.

-

-

Statistical Analysis:

-

Compare the DAI scores, colon length, and histological scores between the control and Icatibant-treated groups using appropriate statistical tests (e.g., ANOVA).

-

Thermal Injury

The inflammatory response following a burn injury involves the release of numerous mediators, including bradykinin, which contributes to edema formation and pain.

| Animal Model | Icatibant Dose | Key Findings |

| Sheep with 40% TBSA third-degree burn | 4 µg/kg/h and 20 µg/kg/h IV | Both doses significantly reduced microvascular fluid flux and total prefemoral protein leak.[11] |

This protocol is a summary of the methodology used in a preclinical study.[11]

-

Animal Model:

-

Female sheep surgically prepared for chronic study.

-

-

Induction of Thermal Injury:

-

A 40% total body surface area (TBSA), third-degree burn is created under anesthesia.

-

-

Treatment Groups:

-

Sham: No injury, no treatment.

-

Control: Burn injury, no treatment.

-

Icatibant Low Dose: Burn injury, treated with 4 µg/kg/h Icatibant intravenously.

-

Icatibant High Dose: Burn injury, treated with 20 µg/kg/h Icatibant intravenously.

-

-

Efficacy Assessment:

-

Microvascular Fluid Flux: Measure prefemoral lymph flow at baseline and at regular intervals post-injury.

-

Protein Leak: Analyze the protein concentration in the lymph.

-

Hemodynamic Monitoring: Continuously monitor cardiovascular parameters.

-

-

Statistical Analysis:

-

Compare the changes in lymph flow, protein leak, and hemodynamic variables between the different treatment groups.

-

Dermatological Inflammatory Conditions

Icatibant's role in cutaneous inflammation is also under investigation, particularly in conditions where vasodilation and increased permeability are key features.

| Study Design | Number of Patients | Icatibant Dose | Comparator | Key Efficacy Endpoint | Results |

| Single-blind, randomized, crossover | 4 (3 completed) | 30 mg SC | Placebo (saline) | Change in Visual Analog Scale (VAS) for pain | Inconsistent results: 1 patient showed a greater decrease in pain with Icatibant, while 2 showed a greater decrease with saline.[12] |

This protocol is based on in vitro studies investigating the effect of Icatibant on mast cells.[3]

-

Cell Culture:

-

Isolate human cutaneous mast cells from skin samples.

-

-

Treatment:

-

Incubate the mast cells with varying concentrations of Icatibant (e.g., 1 x 10⁻⁴ M and 1 x 10⁻⁵ M).

-

-

Histamine Measurement:

-

After incubation, centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant and measure the histamine concentration using an appropriate method (e.g., ELISA).

-

-

Data Analysis:

-

Calculate the percentage of histamine release compared to a positive control (e.g., a known mast cell degranulating agent) and a negative control (buffer alone).

-

Determine if there is a statistically significant increase in histamine release in the presence of Icatibant.

-

Experimental Workflows

Generalized Workflow for a Preclinical Animal Study

The following diagram outlines a typical workflow for a preclinical study investigating the efficacy of Icatibant in an animal model of inflammation.

References

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Inflammatory skin responses induced by icatibant injection are mast cell mediated and attenuated by H(1)-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A randomized trial of icatibant in ACE-inhibitor-induced angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Randomized Trial of Icatibant for Angiotensin-Converting Enzyme Inhibitor-Induced Upper Airway Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium [mdpi.com]

- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mpbio.com [mpbio.com]

- 9. yeasenbio.com [yeasenbio.com]

- 10. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of the bradykinin B2 receptor antagonist icatibant on microvascular permeability after thermal injury in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the bradykinin antagonist, icatibant (Hoe 140), on pancreas and liver functions during and after caerulein-induced pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Icatibant Acetate's Impact on Cellular Signaling Pathways Downstream of the Bradykinin B2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icatibant acetate is a synthetic peptidomimetic that acts as a selective and competitive antagonist of the bradykinin B2 receptor (B2R).[1][2][3][4] By preventing the binding of endogenous bradykinin to the B2R, icatibant effectively abrogates the downstream signaling cascades responsible for vasodilation, increased vascular permeability, and pain associated with conditions like hereditary angioedema (HAE).[1][4] This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by icatibant, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction to Bradykinin B2 Receptor Signaling

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that is constitutively expressed in a variety of tissues.[5] Its primary ligand, bradykinin, is a potent inflammatory mediator.[5] The binding of bradykinin to the B2R initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 and Gi families.

The activation of Gq/11 is the principal signaling pathway downstream of B2R. This triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC).

The increase in intracellular calcium and activation of PKC subsequently trigger a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). This signaling cascade ultimately leads to the physiological responses of vasodilation, increased vascular permeability, and the sensation of pain.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the B2R.[1][2] It mimics the structure of bradykinin, allowing it to bind to the receptor with high affinity but without activating it.[1] By occupying the bradykinin binding site, icatibant effectively prevents the endogenous ligand from initiating the downstream signaling cascade. This blockade of B2R signaling is the basis for its therapeutic effect in mitigating the symptoms of acute HAE attacks.[1][4]

Quantitative Data on this compound's Potency

The potency of this compound is demonstrated by its high binding affinity for the bradykinin B2 receptor and its efficacy in inhibiting bradykinin-induced physiological responses.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 1.07 nM | A-431 (human epidermoid carcinoma) cells expressing B2R | [6][7] |

| Ki | 0.798 nM | A-431 (human epidermoid carcinoma) cells expressing B2R | [6][7] |

Table 1: In Vitro Binding Affinity of Icatibant for the Bradykinin B2 Receptor.

| Dose of Icatibant | Inhibition of Bradykinin-Induced Increase in Forearm Blood Flow | Experimental System | Reference |

| 20 µg/kg | 53% | Healthy human volunteers | [8] |

| 50 µg/kg | 70% | Healthy human volunteers | [8] |

| 100 µg/kg | 80% | Healthy human volunteers | [8] |

Table 2: In Vivo Efficacy of Icatibant in Inhibiting Bradykinin-Induced Vasodilation.

While icatibant's blockade of the B2R is expected to inhibit the production of downstream second messengers and the activation of signaling proteins, specific IC50 values for the inhibition of intracellular events such as IP3 production and ERK phosphorylation are not widely reported in publicly available literature. The binding affinity data, therefore, serves as the primary quantitative indicator of icatibant's high potency.

Visualization of Signaling Pathways and Experimental Workflows

To elucidate the complex interactions involved, the following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of bradykinin-induced vasodilation in human forearm vasculature by icatibant, a potent B2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Icatibant Acetate Subcutaneous Injection in Research Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant acetate is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1] Bradykinin is a potent vasodilator that plays a crucial role in inflammatory processes and pain.[1] By blocking the bradykinin B2 receptor, icatibant effectively counteracts the effects of excess bradykinin, which is implicated in various inflammatory conditions.[2][3][4] In clinical settings, icatibant is approved for the treatment of acute attacks of hereditary angioedema (HAE) in adults.[4] In preclinical research, icatibant is a valuable tool for investigating the role of the kallikrein-kinin system in a variety of disease models.

These application notes provide detailed protocols for the subcutaneous administration of this compound to various research animals, along with pharmacokinetic data and examples of its application in relevant disease models.

Mechanism of Action: The Kallikrein-Kinin System and Bradykinin B2 Receptor Antagonism

Hereditary angioedema is characterized by excessive production of bradykinin, leading to increased vascular permeability and swelling.[2] Icatibant competitively binds to bradykinin B2 receptors on endothelial cells, preventing bradykinin from exerting its vasodilatory effects.[2][3] This targeted mechanism makes icatibant a potent inhibitor of bradykinin-mediated inflammation and edema.

Figure 1: Icatibant's mechanism of action in blocking the bradykinin B2 receptor.

Data Presentation

Pharmacokinetic Parameters of this compound in Various Species

The following table summarizes the key pharmacokinetic parameters of this compound following subcutaneous administration in different species.

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·hr/mL) | Half-life (hours) |

| Human | 30 mg (total dose) | 974 ± 280 | ~0.75 | 2165 ± 568 | 1.4 ± 0.4 |

| Rat | 10 (daily) | Not Reported | Not Reported | Not Reported | Not Reported |

| Dog | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported |

| Cynomolgus Monkey | 0.2 | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Pharmacokinetic data for research animals is limited in the public domain. The provided human data is for a 30 mg subcutaneous dose.[3][4]

Recommended Subcutaneous Dosages in Animal Models

| Animal Model | Species | Dose Range (mg/kg) | Dosing Regimen | Reference |

| Dextran Sulfate Sodium-Induced Colitis | Mouse | 0.3 - 1.5 | Daily | |

| General Toxicology | Rat | Up to 10 | Daily | [3] |

| General Toxicology | Dog | Not Specified | Not Specified | [3] |

| Bradykinin Challenge | Cynomolgus Monkey | 0.6 | Single dose |

Experimental Protocols

Preparation of this compound for Subcutaneous Injection

For research purposes, this compound can be prepared in a sterile, isotonic solution.

Materials:

-

This compound powder

-

Sterile saline (0.9% sodium chloride) or Phosphate Buffered Saline (PBS)

-

Sterile vials

-

Sterile filters (0.22 µm)

-

Vortex mixer

Procedure:

-

Calculate the required amount of this compound powder based on the desired concentration and final volume.

-

Aseptically add the calculated amount of this compound powder to a sterile vial.

-

Add the desired volume of sterile saline or PBS to the vial.

-

Gently vortex the vial until the this compound is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm filter into a final sterile vial.

-

Store the prepared solution at 2-8°C and protect from light. It is recommended to use the solution shortly after preparation.

General Subcutaneous Injection Protocol

The following is a general guideline for subcutaneous injection in common research animals. Always adhere to institution-specific animal care and use guidelines.

Materials:

-

Prepared this compound solution

-

Appropriate size sterile syringes and needles (see table below)

-

70% ethanol or other appropriate skin disinfectant

-

Animal restrainer (if necessary)

| Species | Needle Gauge | Max Injection Volume per Site |

| Mouse | 25-30G | 0.1 mL |

| Rat | 23-27G | 0.5 mL |

| Dog | 22-25G | 1-2 mL |

| Monkey | 22-25G | 1-2 mL |

Procedure:

-

Gently restrain the animal.

-

Locate the desired injection site (typically the loose skin over the back or flank).

-

Swab the injection site with 70% ethanol and allow it to dry.

-

Gently lift a fold of skin.

-

Insert the needle, bevel up, into the subcutaneous space at the base of the skin fold.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Inject the icatibant solution at a steady rate.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Monitor the animal for any adverse reactions.

Experimental Workflow: Carrageenan-Induced Paw Edema in Rats

This model is commonly used to assess the anti-inflammatory effects of compounds.

References

Dosing Considerations for Icatibant Acetate in In Vivo Studies: Application Notes and Protocols